![molecular formula C11H10N2O B071094 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde CAS No. 179055-27-7](/img/structure/B71094.png)
4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde
Overview
Description
“4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde” is a chemical compound with the molecular formula C11H10N2O . It has a molecular weight of 186.21 .
Molecular Structure Analysis
The molecular structure of “4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde” consists of a pyrazole ring bound to a phenyl group . The compound has a linear formula of C11H10N2O .Physical And Chemical Properties Analysis
“4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde” is a solid at room temperature . It has a flash point of 165.6°C, a boiling point of 350.2°C at 760 mmHg, and a melting point of 97.5°C .Scientific Research Applications
Synthesis of Derivatives
This compound is used in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives . The process involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes . The products are obtained in high yields and short reaction times .
Antioxidant Activity
The synthesized derivatives of this compound have shown good radical scavenging activity . Some of these derivatives are even more active than ascorbic acid, which is commonly used as a standard .
Anticancer Activity
Several derivatives of this compound have demonstrated cytotoxic properties on colorectal RKO carcinoma cells . In particular, compound 3i has shown potent scavenging and cytotoxic activities .
Antibacterial Properties
The pyrazole scaffold, which includes this compound, has been associated with noteworthy antibacterial properties .
Use in Agrochemicals
This compound is an important raw material and intermediate used in the synthesis of agrochemicals .
Use in Dye Manufacturing
It is also used in the manufacturing of dyes, thanks to its chemical properties .
Anti-tubercular Agents
Some analogues of this compound have been designed as promising anti-tubercular agents .
Other Biological Activities
In addition to the above, the pyrazole scaffold has been associated with a wide variety of biological activities, including anti-inflammatory, analgesic, anticonvulsant, anthelmintic, and herbicidal properties .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is structurally similar to other pyrazole derivatives, which have been shown to interact with various biological targets
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as binding to active sites, inducing conformational changes, or modulating signal transduction pathways . The exact interaction between 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde and its targets requires further investigation.
Biochemical Pathways
Given the structural similarity to other pyrazole derivatives, it is possible that this compound may influence pathways related to cell proliferation, apoptosis, or signal transduction . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
Other pyrazole derivatives have been shown to exert various biological effects, such as inhibiting cell proliferation, inducing apoptosis, and modulating signal transduction pathways
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity
properties
IUPAC Name |
4-(1-methylpyrazol-3-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-7-6-11(12-13)10-4-2-9(8-14)3-5-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKUTEQPAJGRLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441365 | |
Record name | 4-(1-METHYL-1H-PYRAZOL-3-YL)BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde | |
CAS RN |
179055-27-7 | |
Record name | 4-(1-METHYL-1H-PYRAZOL-3-YL)BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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